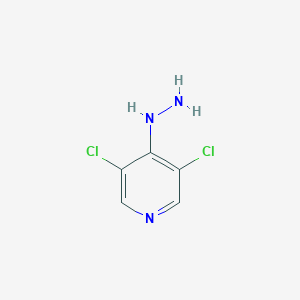

3,5-Dichloro-4-hydrazinylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-dichloropyridin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c6-3-1-9-2-4(7)5(3)10-8/h1-2H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQCIXCXRNHCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353144 | |

| Record name | 3,5-Dichloro-4-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153708-69-1 | |

| Record name | 3,5-Dichloro-4-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloro-4-hydrazinylpyridine

CAS Number: 153708-69-1

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific experimental data for 3,5-Dichloro-4-hydrazinylpyridine, this guide incorporates data from closely related structural analogs to provide a comprehensive overview. All data derived from such analogs are clearly indicated.

Core Compound Identification

This compound is a halogenated pyridine derivative. The presence of the hydrazine group suggests its potential as a reactive intermediate in the synthesis of more complex heterocyclic systems, particularly those of interest in medicinal chemistry. The dichloro-substitution pattern on the pyridine ring influences the compound's reactivity and physicochemical properties.

| Property | Value | Source |

| CAS Number | 153708-69-1 | - |

| Molecular Formula | C₅H₅Cl₂N₃ | - |

| Molecular Weight | 178.02 g/mol | - |

| IUPAC Name | This compound | - |

Physicochemical Properties

| Property | Analog Compound | Value | Source |

| Melting Point | 4-Hydrazinopyridine hydrochloride | 244-250 °C | [1][2] |

| 3,5-Dichloropyridine | 65-67 °C | [3] | |

| 2-Chloro-4-hydrazinylpyridine | 85-86 °C | [4] | |

| Boiling Point | (3-Chloro-pyridin-2-yl)-hydrazine | 247.6 ± 50.0 °C (Predicted) | [5] |

| Solubility | (3-Chloro-pyridin-2-yl)-hydrazine | Chloroform (Slightly), DMSO (Slightly) | [5] |

| 3,5-dichloro-2,4,6-trifluoropyridine | Insoluble in water | [6] |

Synthesis and Experimental Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and plausible synthetic route can be inferred from the synthesis of structurally similar hydrazinopyridines, which typically involves the nucleophilic substitution of a chlorine atom on a polychlorinated pyridine with hydrazine.

A likely synthetic pathway would involve the reaction of 3,4,5-trichloropyridine with hydrazine hydrate in a suitable solvent.

Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (based on analogous syntheses[7][9])

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4,5-trichloropyridine (1 equivalent) and a suitable polar solvent such as ethanol or dimethylformamide (DMF).

-

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 4-6 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by suction filtration. Wash the solid with water and then a cold solvent to remove impurities. The product can be further purified by recrystallization from a suitable solvent system.

Spectroscopic Data (Illustrative Examples from Analogs)

No specific spectroscopic data for this compound was found. The following data for analogous compounds are provided for illustrative purposes to anticipate the expected spectral characteristics.

| Data Type | Analog Compound | Key Features | Source |

| ¹H NMR | 4-Hydrazinopyridine hydrochloride | Signals corresponding to the pyridine ring protons. | [7] |

| IR | 2-Hydrazinopyridine | Characteristic peaks for N-H stretching of the hydrazine group and C=N/C=C stretching of the pyridine ring. | [8] |

| Mass Spec. | 3,5-Dichloro-2-hydrazinopyridine | Molecular ion peak corresponding to the compound's mass. | [9] |

Potential Applications in Drug Development

While there is no direct evidence for the biological activity of this compound, its structural motifs are present in compounds with known pharmacological activities. The hydrazone and triazine moieties are known to be important pharmacophores.

-

Kinase Inhibition: Substituted pyridines and related heterocyclic compounds have been investigated as inhibitors of various kinases, such as PI3K, mTOR, and RAF kinases.[10][11][12] These enzymes are crucial in cell signaling pathways that are often dysregulated in cancer.

-

Enzyme Inhibition: Hydrazine derivatives have been shown to inhibit enzymes like monoamine oxidase.[13] Other substituted pyridines have been developed as inhibitors of enzymes such as methionine aminopeptidase.

-

Anticancer and Antimicrobial Agents: The hydrazide-hydrazone scaffold is a common feature in compounds with a broad range of biological activities, including anticancer and antimicrobial effects.[14][15][16]

Potential Mechanism of Action and Signaling Pathways

Given the prevalence of substituted pyridines as kinase inhibitors, a plausible mechanism of action for this compound or its derivatives could be the inhibition of a protein kinase involved in a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway.

Caption: A potential signaling pathway (PI3K/Akt/mTOR) that could be targeted.

Experimental Protocols for Biological Evaluation (General)

Specific protocols for this compound are not available. The following are general methodologies used for evaluating the anticancer potential of new chemical entities.

In Vitro Cell Proliferation Assay (MTT Assay)

-

Cell Culture: Plate cancer cell lines (e.g., MCF-7, PC-3, HT-29) in 96-well plates and incubate for 24 hours.[14]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Kinase Inhibition Assay

-

Assay Setup: In a microplate, combine the kinase, a fluorescently-labeled peptide substrate, and ATP.

-

Compound Addition: Add the test compound at various concentrations.

-

Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.

-

Detection: Stop the reaction and measure the amount of phosphorylated and unphosphorylated substrate. The ratio of these indicates the kinase activity.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Conclusion

This compound is a chemical entity with potential for use as a building block in the synthesis of biologically active molecules, particularly in the field of drug discovery. While specific data for this compound is scarce, analysis of its structural analogs suggests that its derivatives could be explored as inhibitors of various enzymes, including protein kinases, with potential applications as anticancer or antimicrobial agents. Further research is required to synthesize and characterize this compound and to evaluate its biological activity in various assays.

References

- 1. 4-Hydrazinopyridine 97 52834-40-9 [sigmaaldrich.com]

- 2. 4-Hydrazinopyridine 97 52834-40-9 [sigmaaldrich.com]

- 3. 3,5-ジクロロピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 700811-29-6 CAS MSDS (PYRIDINE, 2-CHLORO-4-HYDRAZINO-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]

- 6. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-HYDRAZINOPYRIDINE HYDROCHLORIDE(20815-52-5) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Hydrazinopyridine(4930-98-7) IR Spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of hydrazidomycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-4-hydrazinylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3,5-Dichloro-4-hydrazinylpyridine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines detailed experimental protocols for the determination of its key physicochemical parameters. Where available, data for structurally related compounds are provided for comparative purposes.

Core Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C₅H₅Cl₂N₃ | |

| Molecular Weight | 178.02 g/mol | |

| CAS Number | 153708-69-1 | |

| Melting Point | Data not available | A related compound, 3,5-Dichlorophenylhydrazine, has a melting point of 208-210 °C.[1] |

| Boiling Point | Data not available | |

| pKa | Data not available | The pKa of hydrazine is 8.10.[2] The pyridine ring will influence this value. |

| Aqueous Solubility | Data not available | Pyridine-based compounds' solubility is often pH-dependent.[3] |

| LogP | Data not available | The shake-flask method is a standard procedure for experimental determination.[4][5][6][7][8] |

Experimental Protocols

Detailed methodologies for the determination of the core physicochemical properties of this compound are outlined below.

Synthesis of this compound

A potential synthetic route for this compound can be adapted from the synthesis of 3-chloro-2-hydrazinopyridine.[9]

Reaction:

3,4,5-Trichloropyridine + Hydrazine hydrate → this compound

Procedure:

-

In a 250 ml four-necked flask, add 0.1 mole of 3,4,5-trichloropyridine.

-

Add 0.6 moles of hydrazine hydrate (≥80% solution) and 4.5 grams of a polar solvent such as ethanol.[9]

-

The mixture is heated to reflux and maintained for 5-8 hours. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, the solution is cooled to room temperature, allowing the product to crystallize.

-

The solid product is collected by filtration, washed with water, and dried to yield this compound.

Melting Point Determination (Capillary Method)

This protocol describes the standard method for determining the melting point of a crystalline organic compound.[10][11][12][13]

Apparatus:

-

Melting point apparatus with a heating block and thermometer/digital sensor

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

A small amount of dry, purified this compound is finely powdered using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powder to collect a small sample.

-

The tube is inverted and tapped gently to pack the sample into the sealed end, to a height of about 3 mm.[10]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of approximately 10-20 °C per minute for a rapid preliminary measurement.

-

A second, more precise measurement is then performed with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the approximate melting point.[10]

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in water at a specific temperature.[14][15]

Materials:

-

This compound

-

Distilled or deionized water

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

An excess amount of this compound is added to a known volume of water in a sealed flask.

-

The flask is placed in a thermostatically controlled shaker and agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle.

-

The mixture is then centrifuged to separate the saturated solution from the excess solid.

-

A known volume of the clear supernatant is carefully removed.

-

The concentration of this compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC with a standard calibration curve.

-

The solubility is expressed in units such as g/L or mol/L.

pKa Determination (Potentiometric Titration)

This protocol is suitable for determining the acid dissociation constant (pKa) of ionizable compounds.

Materials:

-

This compound

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

A known amount of this compound is dissolved in a known volume of water (or a water/co-solvent mixture if solubility is low).

-

The solution is placed in a beaker with a stir bar and the pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong acid (to determine the pKa of the basic hydrazine and pyridine nitrogens). The pH is recorded after each addition of the titrant.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination (Shake-Flask Method)

This is the traditional method for determining the octanol-water partition coefficient (LogP).[4][5][6][7][8]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (e.g., PBS pH 7.4, pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker

-

Analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC)

Procedure:

-

A known amount of this compound is dissolved in either the n-octanol or the aqueous phase.

-

A known volume of this solution is placed in a separatory funnel or centrifuge tube, and a known volume of the other phase is added.

-

The mixture is vigorously shaken for a set period to allow for partitioning between the two phases and then allowed to stand for the phases to separate completely. Centrifugation can be used to aid phase separation.[4]

-

A sample is carefully taken from both the n-octanol and the aqueous layers.

-

The concentration of the compound in each phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

Potential Biological Activity and Signaling Pathway

Hydrazone derivatives are known to exhibit a wide range of biological activities, often through the inhibition of specific enzymes.[16][17][18][19] For instance, some hydrazones act as inhibitors of enzymes like monoamine oxidase or DNA gyrase.[16][20] While the specific biological target of this compound is not established, a plausible mechanism of action is the inhibition of a key enzyme in a metabolic or signaling pathway.

Caption: A generalized signaling pathway illustrating enzyme inhibition.

The diagram above depicts a simplified workflow where this compound acts as an inhibitor to a target enzyme. This inhibition prevents the conversion of a substrate to its product, thereby disrupting a biological pathway and eliciting a biological response. This represents a common mechanism of action for bioactive small molecules.

References

- 1. 3,5-Dichlorophenylhydrazine 95 63352-99-8 [sigmaaldrich.com]

- 2. Hydrazine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Shake Flask LogD | Domainex [domainex.co.uk]

- 5. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 9. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. byjus.com [byjus.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. pennwest.edu [pennwest.edu]

- 14. benchchem.com [benchchem.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Investigation of inhibitory properties of some hydrazone compounds on hCA I, hCA II and AChE enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis and Confirmation of 3,5-Dichloro-4-hydrazinylpyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the structural analysis and confirmation of the heterocyclic compound 3,5-dichloro-4-hydrazinylpyridine. Due to the limited availability of published experimental data for this specific molecule, this document outlines the theoretical basis for its structural elucidation, including predicted spectral data, detailed experimental protocols for its characterization, and a logical workflow for its synthesis and analysis. This guide is intended to serve as a practical manual for researchers undertaking the analysis of this, or structurally related, novel compounds.

Proposed Synthesis and Structural Elucidation Workflow

The synthesis of this compound can be hypothetically achieved through the nucleophilic aromatic substitution of a suitable precursor, such as 3,4,5-trichloropyridine, with hydrazine. The subsequent structural confirmation would then proceed through a combination of spectroscopic and crystallographic techniques.

An In-depth Technical Guide to the Predicted ¹³C NMR Spectrum of 3,5-Dichloro-4-hydrazinylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3,5-dichloro-4-hydrazinylpyridine. Due to the limited availability of public experimental spectral data for this specific compound, this document leverages established NMR principles, substituent effects, and data from analogous structures to offer a robust prediction of its ¹³C NMR spectrum. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, aiding in the characterization and quality control of this compound and related compounds.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms in this compound are summarized in the table below. These predictions are based on the known ¹³C NMR data for pyridine and the established effects of chloro and hydrazinyl substituents on the pyridine ring.[1][2] The carbon atoms are numbered according to standard IUPAC nomenclature.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | 148 - 152 | Deshielded due to proximity to the electronegative nitrogen atom.[1] |

| C3 | 125 - 130 | Shielded relative to C2 and C4, but deshielded by the attached chlorine atom. |

| C4 | 145 - 150 | Significantly deshielded due to the electron-donating hydrazinyl group and mesomeric effects. |

| C5 | 125 - 130 | Shielded relative to C2, C4 and C6, but deshielded by the attached chlorine atom. |

| C6 | 148 - 152 | Deshielded due to proximity to the electronegative nitrogen atom.[1] |

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a general methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation

-

Solvent Selection: A suitable deuterated solvent that can fully dissolve the sample is required. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for pyridine derivatives. The choice of solvent can slightly influence the chemical shifts.[3]

-

Sample Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[4]

2. NMR Spectrometer and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[5]

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.[5]

-

Spectral Width: A spectral width of approximately 200-220 ppm is generally sufficient for most organic molecules.[5]

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio.[5]

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is commonly used.[5]

-

3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced by setting the TMS signal to 0 ppm. If an internal standard is not used, the solvent peak can be used as a secondary reference.

Logical Workflow for Synthesis and Characterization

The synthesis of hydrazinylpyridines often involves the nucleophilic substitution of a halogenated pyridine precursor with hydrazine hydrate. The following diagram illustrates a general logical workflow from synthesis to structural confirmation using NMR.

Caption: Logical workflow for the synthesis and structural confirmation of this compound.

Signaling Pathway Context in Drug Development

Derivatives of 3,5-dichloropyridine have been investigated as scaffolds in drug discovery. For instance, compounds with a dichlorophenyl moiety linked to a pyridazinone have been developed as selective thyroid hormone receptor β (THR-β) agonists for treating dyslipidemia.[6] While the direct involvement of this compound in a specific signaling pathway is not extensively documented in publicly available literature, its structural motifs suggest potential applications in kinase inhibition or as a building block for more complex pharmacologically active molecules. The diagram below illustrates a simplified, hypothetical signaling pathway where a pyridine-based inhibitor might act.

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a pyridine-based compound.

This guide provides a foundational understanding of the expected ¹³C NMR spectrum of this compound and the methodologies for its acquisition and interpretation. Researchers are encouraged to use this information as a starting point for their experimental work and to consult further specialized literature for more in-depth analysis.

References

- 1. testbook.com [testbook.com]

- 2. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3,5-Dichloro-4-hydrazinylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 3,5-Dichloro-4-hydrazinylpyridine. Due to the limited availability of direct experimental data for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict its spectral characteristics. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyridine derivatives in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data from related compounds, including 3,5-dichloropyridine, 4-aminopyridine, and various hydrazinylpyridines.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2, H-6 | ~ 8.0 - 8.2 | Singlet | - | The two protons on the pyridine ring are chemically equivalent and are expected to appear as a singlet. The downfield shift is attributed to the deshielding effect of the electronegative nitrogen atom and chlorine atoms. |

| -NH- | ~ 6.0 - 7.0 | Broad Singlet | - | The chemical shift of the N-H proton of the hydrazine group can be highly variable and is dependent on solvent, concentration, and temperature. It is expected to be a broad signal. |

| -NH₂ | ~ 4.0 - 5.0 | Broad Singlet | - | Similar to the -NH- proton, the chemical shift of the terminal amino protons is also variable and will likely appear as a broad singlet. |

Solvent: DMSO-d₆

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2, C-6 | ~ 145 - 150 | These carbons are adjacent to the nitrogen atom and are expected to be the most downfield shifted in the aromatic region. |

| C-3, C-5 | ~ 125 - 130 | The carbons bearing the chlorine atoms will be influenced by their electronegativity. |

| C-4 | ~ 150 - 155 | The carbon attached to the hydrazinyl group is expected to be significantly shifted downfield. |

Solvent: DMSO-d₆

Predicted IR Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretching | Hydrazine (-NHNH₂) |

| 1600 - 1580 | C=C and C=N stretching | Pyridine ring |

| 1500 - 1400 | C-C stretching | Pyridine ring |

| 1100 - 1000 | C-N stretching | |

| 850 - 750 | C-Cl stretching | Aryl chloride |

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion | Notes |

| 177/179/181 | [M]⁺ | Molecular ion peak. The isotopic pattern of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) will be a key identifying feature. |

| 162/164/166 | [M - NH]⁺ | Loss of a nitrogen-hydrogen radical. |

| 146/148/150 | [M - NH₂]⁺ | Loss of an amino radical. |

| 111/113 | [C₅H₂Cl₂]⁺ | Fragment corresponding to the dichloropyridine ring. |

Experimental Protocols

Synthesis of 3,5-Dichloro-4-aminopyridine (Precursor)

A potential starting material, 3,5-dichloro-4-aminopyridine, can be synthesized from 4-aminopyridine through a chlorination reaction.

Procedure:

-

To a solution of 4-aminopyridine in a suitable chlorinated solvent (e.g., carbon tetrachloride), add a chlorinating agent such as N-chlorosuccinimide (NCS) in a stepwise manner.

-

The reaction mixture is stirred at room temperature or gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining chlorinating agent, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography to obtain pure 3,5-dichloro-4-aminopyridine.

Synthesis of this compound

The conversion of the 4-amino group to a 4-hydrazinyl group can be achieved through diazotization followed by reduction.

Procedure:

-

Diazotization: 3,5-Dichloro-4-aminopyridine is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is monitored.

-

Reduction: The freshly prepared diazonium salt solution is then slowly added to a cold solution of a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid.

-

The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.

-

The mixture is then made alkaline by the addition of a base (e.g., sodium hydroxide solution) to precipitate the tin salts.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

Visualizations

Logical Relationship of Spectroscopic Data

Caption: Relationship between the compound and its spectroscopic data.

Proposed Synthesis Workflow

Caption: Proposed synthetic route for this compound.

An In-depth Technical Guide to the Stability and Reactivity of 3,5-Dichloro-4-hydrazinylpyridine

Disclaimer: Publicly available experimental data specifically for 3,5-Dichloro-4-hydrazinylpyridine is limited. Therefore, this guide synthesizes information from safety data sheets, academic literature on structurally analogous compounds (such as other chlorinated pyridines and hydrazine derivatives), and established chemical principles to provide a comprehensive overview of its expected stability and reactivity. The experimental protocols provided are representative methodologies based on standard industry practices.

Introduction

This compound is a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Its structure, featuring a nucleophilic hydrazine group and an electron-deficient pyridine ring substituted with two chlorine atoms, suggests a versatile yet potentially sensitive chemical profile. Understanding its stability under various storage and experimental conditions, as well as its reactivity towards different chemical entities, is crucial for its effective handling, application in synthesis, and the development of novel therapeutics. This guide provides a detailed technical overview of these properties for researchers, scientists, and drug development professionals.

Chemical Properties and Safety

Proper handling of this compound is paramount. As with many hydrazine derivatives, it is expected to be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 1: General Properties of this compound (Inferred)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₅Cl₂N₃ | - |

| Molecular Weight | 178.02 g/mol | - |

| Appearance | Expected to be a solid (e.g., off-white to beige powder) | Analogy |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. For solutions, storage at -20°C to -80°C is recommended to prevent degradation.[1] | [1] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and some metals. | [1][2] |

| Decomposition Products | Under thermal stress, may produce hydrogen chloride, nitrogen oxides, and carbon monoxide.[1] |[1] |

Stability Profile

The stability of this compound is influenced by temperature, pH, light, and the presence of oxidative or reductive agents.

Thermal Stability

As a solid, this compound is expected to be stable at room temperature when stored correctly.[1] However, elevated temperatures can lead to decomposition, likely yielding hazardous gases such as HCl and NOx.[1] For compounds with similar structures, thermal degradation kinetics often follow a first-order model.[3]

pH and Hydrolytic Stability

The hydrolytic stability is expected to be highly pH-dependent. The pyridine ring, particularly with electron-withdrawing chloro groups, is susceptible to nucleophilic attack.

-

Acidic Conditions: The compound is predicted to be most stable in acidic to neutral pH. Protonation of the pyridine nitrogen would decrease the ring's susceptibility to nucleophilic attack. Studies on chlorpyrifos, which contains a trichlorinated pyridine ring, show it is relatively stable in acidic media.[4][5]

-

Neutral to Alkaline Conditions: Stability is expected to decrease as the pH increases. Under alkaline conditions, hydrolysis of the C-Cl bonds to form chlorohydroxypyridines may occur. This reaction is often accelerated by increased temperature.[4][5] The hydrazine moiety itself is generally more stable to hydrolysis.

Photostability

Halogenated aromatic compounds can undergo photodegradation upon exposure to UV light.[6] The process can involve the cleavage of the carbon-halogen bond. It is recommended to store this compound in amber vials or protected from light to prevent degradation. Photostability testing, following ICH guidelines, would be necessary to fully characterize its light sensitivity.

Oxidative and Reductive Stability

The hydrazine group is susceptible to both oxidation and reduction.

-

Oxidation: Hydrazine and its derivatives can be oxidized by air (autoxidation) or other oxidizing agents.[2][7] This process can be catalyzed by metal ions (e.g., Cu²⁺) and is influenced by pH.[2] The primary oxidation product of the hydrazine moiety is often dinitrogen gas.[7]

-

Reduction: The hydrazine group itself is a reducing agent.[8] However, the chloro-substituted pyridine ring could potentially be susceptible to reductive dehalogenation under certain conditions, for instance, using catalytic hydrogenation with a palladium catalyst.[9]

Table 2: Summary of Predicted Stability for this compound

| Condition | Predicted Stability | Potential Degradation Products | Notes |

|---|---|---|---|

| Thermal | Stable at ambient temperature; decomposes at elevated temperatures.[1] | HCl, NOx, CO[1] | Degradation rate increases with temperature. |

| Hydrolysis (pH) | More stable in acidic pH; less stable in alkaline pH.[4][5] | 3-chloro-5-hydroxy-4-hydrazinylpyridine, etc. | Rate of hydrolysis increases with pH and temperature.[4][5] |

| Photolytic | Potentially unstable under UV light. | Dehalogenated and/or rearranged products. | Store protected from light. |

| Oxidative | Susceptible to oxidation, especially in the presence of metal ions.[2] | 3,5-Dichloropyridine, N₂ | The hydrazine moiety is the primary site of oxidation. |

| Reductive | Hydrazine group is a reducing agent. Ring may be dehalogenated under specific catalytic conditions.[9] | 3-chloro-4-hydrazinylpyridine, 4-hydrazinylpyridine | Depends on the specific reducing agent and conditions. |

Reactivity Profile

The reactivity of this compound is dominated by the nucleophilic hydrazine group. The electron-deficient nature of the dichloropyridine ring also allows for potential nucleophilic aromatic substitution, though this is generally less facile than reactions at the hydrazine moiety.

Reactions at the Hydrazine Group

The lone pair of electrons on the terminal nitrogen of the hydrazine makes it a potent nucleophile.

-

Reaction with Carbonyls: It will readily react with aldehydes and ketones to form the corresponding hydrazones (Schiff bases). This is a standard and reliable reaction for hydrazine derivatives.[10]

-

Acylation: Reaction with acyl chlorides, anhydrides, or esters will yield acylhydrazides.[11]

-

Reaction with Isocyanates/Isothiocyanates: These electrophiles react with the hydrazine to form semicarbazide and thiosemicarbazide derivatives, respectively.[10]

-

Cyclization Reactions: The hydrazine group is a key component in the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and pyridazinones.[12][13]

Reactions on the Pyridine Ring

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridine ring can potentially be displaced by strong nucleophiles, although harsh conditions (high temperature, strong base) might be required. The hydrazine group itself may need to be protected prior to such reactions.

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bonds can participate in cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of various substituents onto the pyridine ring.[1]

Table 3: Summary of Key Reactivity for this compound

| Reagent Class | Functional Group | Expected Product | Reaction Type |

|---|---|---|---|

| Aldehydes / Ketones | -NHNH₂ | Hydrazone | Nucleophilic Addition-Elimination |

| Acyl Chlorides / Anhydrides | -NHNH₂ | Acylhydrazide | Nucleophilic Acyl Substitution |

| Isocyanates | -NHNH₂ | Semicarbazide derivative | Nucleophilic Addition |

| α,β-Unsaturated Ketones | -NHNH₂ | Pyrazoline (after cyclization) | Michael Addition / Cyclization |

| Strong Nucleophiles (e.g., RO⁻) | C-Cl | Alkoxy-substituted pyridine | Nucleophilic Aromatic Substitution |

| Boronic Acids / Alkynes / Amines | C-Cl | Aryl/Alkenyl/Amino-substituted pyridine | Pd-catalyzed Cross-Coupling[1] |

Mandatory Visualizations

Caption: Logical workflow for assessing chemical stability and reactivity.

Caption: Common reactions of the hydrazinyl group with electrophiles.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound.

Protocol 6.1: Synthesis of this compound

This protocol is adapted from a method for a similar compound, 3-chloro-2-hydrazinopyridine.[14]

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3,4,5-trichloropyridine (0.1 mol).

-

Reagents: Add hydrazine hydrate (0.4 - 0.6 mol) and a polar solvent such as ethanol or isopropanol (50 mL).[14]

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.[14]

-

Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol to remove excess hydrazine and impurities.

-

Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 6.2: Forced Degradation Study for Stability Assessment

This protocol provides a framework for investigating stability under stress conditions, in line with ICH guidelines. A validated stability-indicating analytical method (e.g., HPLC-UV) is required to quantify the parent compound and detect degradation products.[15]

-

Sample Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours. Take samples at 0, 4, 8, and 24 hours. Neutralize before analysis.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours. Take samples at time points and neutralize before analysis.

-

Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Store at room temperature, protected from light, for 24 hours. Take samples at time points for analysis.

-

Photodegradation: Expose a solution (~100 µg/mL) in a quartz cuvette to a calibrated light source providing UV and visible light (ICH option 1 or 2). Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples after a defined exposure period.

-

Thermal Degradation: Store the solid compound in an oven at a controlled elevated temperature (e.g., 80°C). Sample at various time points, dissolve in a suitable solvent, and analyze.

-

Analysis: Analyze all samples against a non-degraded standard using the validated HPLC method to determine the percentage of degradation.

Protocol 6.3: Reactivity Assessment - Hydrazone Formation

This protocol describes a typical reaction with an aldehyde.

-

Setup: In a 50 mL round-bottom flask, dissolve this compound (1 mmol) in 10 mL of ethanol.

-

Reagent Addition: Add a slight molar excess of a selected aldehyde (e.g., benzaldehyde, 1.1 mmol) to the solution. Add a catalytic amount of glacial acetic acid (1-2 drops).

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.

-

Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

-

Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Characterization: Confirm the structure of the resulting hydrazone using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a molecule with significant synthetic potential, primarily due to its reactive hydrazine moiety. However, its stability is a critical consideration for its practical application. It is predicted to be sensitive to alkaline conditions, elevated temperatures, and oxidizing agents. The chlorine substituents on the pyridine ring offer opportunities for further functionalization via cross-coupling reactions but also contribute to the compound's potential for hydrolytic and photolytic degradation. The protocols and data presented in this guide, based on analogous systems, provide a solid foundation for researchers to handle, store, and utilize this compound effectively and safely in their research and development endeavors. It is strongly recommended that specific, in-house stability studies be conducted to confirm these predicted characteristics.

References

- 1. benchchem.com [benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ukm.my [ukm.my]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. CN105503706A - Dehalogenation degradation method for halogenated pyridine compound - Google Patents [patents.google.com]

- 10. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity [mdpi.com]

- 11. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 12. Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

Dichlorinated Hydrazinylpyridines: A Technical Deep-Dive into Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorinated hydrazinylpyridines represent a compelling class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry. The unique structural arrangement, featuring a pyridine ring substituted with two chlorine atoms and a hydrazinyl moiety, imparts a diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of dichlorinated hydrazinylpyridines, with a focus on their antimicrobial and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Core Biological Activities

The primary biological activities associated with dichlorinated hydrazinylpyridines and their close structural analogs are their potent antimicrobial and anticancer effects. The presence of the dichlorinated pyridine ring, a known pharmacophore, coupled with the reactive hydrazone linkage, is believed to be crucial for their biological action.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of dichlorinated hydrazinylpyridine derivatives against a variety of human cancer cell lines. The proposed mechanism of action for the anticancer effects of similar hydrazone-containing compounds involves the chelation of intracellular metal ions and the subsequent generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptotic cell death.[1]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various dichlorinated hydrazinylpyridine analogs and related compounds against different human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidinyl Hydrazone 15 | Melanoma | 0.37 | [1] |

| Ovarian Cancer | 0.11 | [1] | |

| Pancreatic Cancer | 1.09 | [1] | |

| Compound 3b | Huh-7 (Liver) | 6.54 | [2] |

| A549 (Lung) | 15.54 | [2] | |

| MCF-7 (Breast) | 6.13 | [2] | |

| Compound 3a | Huh-7 (Liver) | > Taxol | [2] |

| A549 (Lung) | > Taxol | [2] | |

| MCF-7 (Breast) | > Taxol | [2] | |

| Compound 5a | Huh-7 (Liver) | > Taxol | [2] |

| A549 (Lung) | > Taxol | [2] | |

| MCF-7 (Breast) | > Taxol | [2] | |

| Compound 5b | Huh-7 (Liver) | > Taxol | [2] |

| A549 (Lung) | > Taxol | [2] | |

| MCF-7 (Breast) | > Taxol | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., Taxol) are also included.

-

Incubation: The plate is incubated for a specified period (e.g., 48 hours) under the same conditions.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

Signaling Pathway: Induction of Apoptosis

The anticancer activity of many hydrazone derivatives is linked to their ability to induce apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways. While the specific pathways affected by dichlorinated hydrazinylpyridines are still under investigation, a general model for hydrazone-induced apoptosis can be proposed.

References

An In-depth Technical Guide on the Solubility of 3,5-Dichloro-4-hydrazinylpyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3,5-Dichloro-4-hydrazinylpyridine is a heterocyclic compound of interest in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of pyridine derivatives and presents a generalized experimental protocol that can be applied to this compound. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing the necessary experimental framework to enable researchers to generate this critical data in their own laboratories.

Introduction

This compound is a substituted pyridine with potential applications as a building block in the synthesis of novel pharmacologically active agents. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. In drug discovery and development, solubility influences key parameters such as reaction kinetics, crystallization, ease of purification, and bioavailability.

Quantitative Solubility Data

A comprehensive search of available scientific literature and chemical databases did not yield quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method |

| e.g., Methanol | 25 | Data Not Available | Data Not Available | e.g., Isothermal Equilibrium |

| e.g., Ethanol | 25 | Data Not Available | Data Not Available | e.g., Isothermal Equilibrium |

| e.g., Acetone | 25 | Data Not Available | Data Not Available | e.g., Isothermal Equilibrium |

| e.g., Dichloromethane | 25 | Data Not Available | Data Not Available | e.g., Isothermal Equilibrium |

| e.g., Ethyl Acetate | 25 | Data Not Available | Data Not Available | e.g., Isothermal Equilibrium |

| e.g., Toluene | 25 | Data Not Available | Data Not Available | e.g., Isothermal Equilibrium |

| e.g., Heptane | 25 | Data Not Available | Data Not Available | e.g., Isothermal Equilibrium |

| e.g., Dimethylformamide (DMF) | 25 | Data Not Available | Data Not Available | e.g., Isothermal Equilibrium |

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | e.g., Isothermal Equilibrium |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on established methods for similar compounds.

Isothermal Equilibrium Method

This method measures the equilibrium solubility of a compound in a given solvent at a constant temperature and is considered the gold standard for solubility determination.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that saturation is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A preliminary study may be needed to determine the time to equilibrium (typically 24-72 hours).

-

Sample Collection and Preparation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method. Record the dilution factor accurately.

-

Analytical Quantification: Prepare a series of calibration standards of this compound in the same organic solvent.

-

Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Gravimetric Method

This method is a simpler alternative for determining solubility and does not require sophisticated analytical instrumentation.

Objective: To determine the solubility of this compound in a solvent by evaporating the solvent from a saturated solution and weighing the residual solute.

Materials:

-

Same as in the Isothermal Equilibrium Method, excluding the HPLC/GC system.

-

Evaporating dish

-

Analytical balance

-

Oven or vacuum desiccator

Procedure:

-

Prepare a saturated solution as described in steps 1 and 2 of the Isothermal Equilibrium Method.

-

Sample Collection: Pre-weigh a clean, dry evaporating dish.

-

Filter a known volume of the saturated solution to remove any undissolved solid.

-

Accurately transfer a known volume of the filtered saturated solution to the pre-weighed evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be done at room temperature in a fume hood, or at a slightly elevated temperature in an oven, provided the compound is thermally stable. For volatile solvents, a gentle stream of nitrogen can be used to accelerate evaporation.

-

Drying: Once the solvent has completely evaporated, dry the residue in a vacuum desiccator to a constant weight to ensure all residual solvent is removed.

-

Weighing: Accurately weigh the evaporating dish containing the dried solute.

-

Calculation: The solubility (in g/L) is calculated by dividing the mass of the solute by the volume of the solvent used.

Visualizations

The following diagrams illustrate the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently available in the literature, this guide provides researchers with the necessary experimental protocols to determine this crucial parameter. The Isothermal Equilibrium and Gravimetric methods are robust techniques that can be readily implemented in a laboratory setting. The generation of accurate solubility data will significantly aid in the advancement of research and development involving this compound.

A Comprehensive Theoretical and Computational Investigation of 3,5-Dichloro-4-hydrazinylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the theoretical and computational analysis of 3,5-Dichloro-4-hydrazinylpyridine, a molecule of interest in medicinal chemistry and drug development. In the absence of extensive experimental data, computational methods offer a powerful avenue for elucidating its structural, spectroscopic, and electronic properties. This document outlines the methodologies for Density Functional Theory (DFT) calculations, including geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, and Mulliken population analysis. The presented protocols and data structures serve as a comprehensive resource for researchers seeking to investigate this molecule and its derivatives.

Introduction

Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and bioactive compounds. The introduction of hydrazinyl and chloro- substituents to the pyridine ring can significantly modulate its electronic properties, reactivity, and potential for intermolecular interactions, making this compound a compelling candidate for further investigation. Theoretical and computational studies provide invaluable insights into the molecule's intrinsic properties at an atomic level, which can guide synthetic efforts and aid in the rational design of novel therapeutic agents. This guide details the standard computational protocols for a thorough investigation of this compound.

Synthesis and Molecular Structure

While specific synthesis routes for this compound are not extensively documented, a plausible synthetic pathway can be inferred from established methods for the synthesis of related hydrazinopyridines. A common approach involves the nucleophilic substitution of a suitable precursor, such as 3,4,5-trichloropyridine, with hydrazine hydrate.

Proposed Synthesis:

A mixture of 3,4,5-trichloropyridine and an excess of hydrazine hydrate in a suitable polar solvent, such as ethanol or isopropanol, would be refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be cooled, and the product precipitated, filtered, and purified by recrystallization.

The molecular structure of this compound, with a proposed atom numbering scheme for computational analysis, is presented below.

Computational Methodology

The computational investigation of this compound would be performed using Gaussian suite of programs. The following workflow outlines the proposed computational protocol.

Protocol Details:

-

Software: Gaussian 09 or a more recent version.

-

Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.[1][2]

-

Basis Set: 6-311++G(d,p) for all atoms.[3]

-

Geometry Optimization: The initial structure would be optimized to a minimum energy conformation without any symmetry constraints.

-

Vibrational Frequency Calculation: Performed on the optimized geometry to confirm it as a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

-

Solvation Effects: To simulate a more realistic environment, calculations could be repeated using a continuum solvation model like the Polarization Continuum Model (PCM) with a suitable solvent (e.g., water or ethanol).

Theoretical Analyses and Data Presentation

Geometric Structure Analysis

The optimized molecular geometry provides the most stable arrangement of the atoms. Key bond lengths and bond angles would be determined and can be compared with experimental data if available for similar molecules.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °) of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | C2-N1-C6 | ||

| C2-C3 | N1-C2-C3 | ||

| C3-C4 | C2-C3-C4 | ||

| C4-C5 | C3-C4-C5 | ||

| C5-C6 | C4-C5-C6 | ||

| C6-N1 | C5-C6-N1 | ||

| C3-Cl7 | C2-C3-Cl7 | ||

| C5-Cl8 | C6-C5-Cl8 | ||

| C4-N9 | C3-C4-N9 | ||

| N9-N10 | C4-N9-N10 | ||

| N10-H11 | C4-N9-H13 | ||

| N10-H12 | H11-N10-H12 | ||

| N9-H13 | N9-N10-H11 |

Vibrational Analysis (FT-IR and FT-Raman)

The calculated vibrational frequencies and their corresponding intensities are used to predict the FT-IR and FT-Raman spectra of the molecule. A detailed assignment of the vibrational modes can be performed using Potential Energy Distribution (PED) analysis.

Table 2: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Assignment (PED %) |

| N-H stretching | |||

| C-H stretching | |||

| C=N, C=C stretching | |||

| NH₂ scissoring | |||

| C-N stretching | |||

| C-Cl stretching | |||

| Ring deformation | |||

| Torsional modes |

Electronic Properties: Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability.[4]

Table 3: Calculated Electronic Properties of this compound (in eV)

| Parameter | Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Energy Gap (ΔE) | |

| Ionization Potential (I) | |

| Electron Affinity (A) | |

| Electronegativity (χ) | |

| Chemical Hardness (η) | |

| Chemical Softness (S) | |

| Electrophilicity Index (ω) |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.[5] The stabilization energy (E⁽²⁾) quantifies the strength of these interactions.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | |

| LP(1) N1 | π(C5-C6) | |

| LP(1) Cl7 | σ(C2-C3) | |

| LP(1) Cl8 | σ(C5-C6) | |

| π(C2-C3) | π(C4-C5) | |

| π(C5-C6) | π(N1-C2) |

Mulliken Population Analysis

Mulliken population analysis provides a way to estimate the partial atomic charges on each atom in the molecule. This information is useful for understanding the electrostatic potential and identifying potential sites for electrophilic and nucleophilic attack.[6]

Table 5: Mulliken Atomic Charges of this compound

| Atom | Charge (e) | Atom | Charge (e) |

| N1 | Cl7 | ||

| C2 | Cl8 | ||

| C3 | N9 | ||

| C4 | N10 | ||

| C5 | H11 | ||

| C6 | H12 | ||

| H13 |

Conclusion

The theoretical and computational methodologies outlined in this technical guide provide a robust framework for a comprehensive investigation of this compound. The resulting data on its optimized geometry, vibrational spectra, and electronic properties will be invaluable for understanding its chemical behavior and potential as a scaffold in drug design. This computational approach allows for a detailed molecular-level characterization, which can effectively guide future experimental studies and the development of novel compounds with desired biological activities.

References

- 1. Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. irjweb.com [irjweb.com]

- 5. malayajournal.org [malayajournal.org]

- 6. Molecular structure, HOMO-LUMO, MEP - – Analysis of triazine compounds using DFT (B3LYP) calculations | CoLab [colab.ws]

Methodological & Application

Synthesis of 3,5-Dichloro-4-hydrazinylpyridine: A Detailed Protocol for Pharmaceutical Research

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,5-dichloro-4-hydrazinylpyridine from 3,4,5-trichloropyridine. This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the development of novel therapeutic agents. The protocol is based on established principles of nucleophilic aromatic substitution on electron-deficient pyridine rings. This application note also discusses the potential applications of the title compound in drug discovery, supported by a summary of relevant physicochemical and characterization data.

Introduction

Polychlorinated pyridines are versatile precursors in the synthesis of a wide range of heterocyclic compounds with significant biological activities. The differential reactivity of the chlorine substituents on the pyridine ring allows for selective functionalization. In 3,4,5-trichloropyridine, the chlorine atom at the 4-position is particularly susceptible to nucleophilic attack due to the electron-withdrawing effects of the nitrogen atom and the adjacent chlorine atoms. This inherent reactivity is exploited in the synthesis of this compound, a key intermediate for the generation of diverse molecular libraries for drug screening. Hydrazinylpyridines are precursors to various heterocyclic systems, such as pyrazoles, triazoles, and pyridazines, which are prevalent scaffolds in many approved drugs.

Applications in Drug Discovery

This compound is a valuable scaffold in medicinal chemistry due to its potential to be elaborated into a variety of heterocyclic systems. The hydrazine moiety can undergo condensation reactions with carbonyl compounds to form hydrazones, which can then be cyclized to generate diverse five- and six-membered heterocycles. The remaining two chlorine atoms on the pyridine ring can be further functionalized through various cross-coupling reactions, allowing for the introduction of additional diversity and the fine-tuning of physicochemical and pharmacological properties. This trifunctional handle makes this compound an attractive starting material for the synthesis of inhibitors of various enzymes and receptors implicated in a range of diseases.

Proposed Synthesis Pathway

The synthesis of this compound from 3,4,5-trichloropyridine proceeds via a nucleophilic aromatic substitution reaction. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electron-deficient C4 position of the pyridine ring, leading to the displacement of the chloride ion.

Caption: Proposed reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a proposed method based on analogous reactions of polychlorinated pyridines with hydrazine.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3,4,5-Trichloropyridine | ≥98% | Commercially Available |

| Hydrazine hydrate (50-60%) | Reagent | Commercially Available |

| Ethanol (EtOH) | Anhydrous | Commercially Available |

| Diethyl ether (Et₂O) | Anhydrous | Commercially Available |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4,5-trichloropyridine (1.82 g, 10 mmol).

-

Solvent Addition: Add ethanol (30 mL) to the flask and stir the mixture to dissolve the starting material.

-

Reagent Addition: Slowly add hydrazine hydrate (2.0 mL, ~20 mmol, 2 equivalents) to the stirred solution at room temperature using a dropping funnel. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. A precipitate of the product may form.

-

Isolation: Filter the solid product using a Büchner funnel and wash the filter cake with a small amount of cold ethanol.

-

Purification: If necessary, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure this compound.

-

Drying: Dry the purified product under vacuum to a constant weight.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 3,4,5-Trichloropyridine | C₅H₂Cl₃N | 182.44 | White to off-white crystalline solid | 75-77[1][2] |

| This compound | C₅H₅Cl₂N₃ | 178.02 | Off-white to pale yellow solid (expected) | To be determined |

Table 2: Proposed Reaction Parameters

| Parameter | Value |

| Stoichiometry (Hydrazine:Trichloropyridine) | 2:1 |

| Solvent | Ethanol |

| Reaction Temperature | Reflux (~78 °C) |

| Reaction Time | 4-6 hours |

| Work-up Procedure | Cooling and filtration |

| Purification Method | Recrystallization |

Table 3: Expected Characterization Data for this compound

| Analysis | Expected Results |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.2 (s, 2H, pyridine-H), ~4.5 (br s, 2H, -NH₂), ~7.0 (br s, 1H, -NH-) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~148 (C2, C6), ~145 (C4), ~118 (C3, C5) |

| Mass Spec (ESI+) | m/z: 178.99 [M+H]⁺ for C₅H₅³⁵Cl₂N₃ |

| IR (KBr) | ν (cm⁻¹): ~3300-3100 (N-H stretching), ~1600 (C=N, C=C stretching) |

Note: The spectral data provided are estimations based on the proposed structure and data from analogous compounds. Experimental verification is required.

Experimental Workflow

Caption: Workflow diagram for the synthesis of this compound.

Safety Precautions

-

3,4,5-Trichloropyridine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.

-

Hydrazine hydrate is toxic, a suspected carcinogen, and corrosive. Handle with extreme care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

All manipulations should be performed in a well-ventilated fume hood.

This detailed protocol and application note provides a solid foundation for researchers to synthesize this compound and explore its potential in the development of new therapeutics. The straightforward and efficient nature of this proposed synthesis makes it an attractive method for accessing this versatile chemical building block.

References